Z-Val-OSu
Overview
Description
Z-Val-OSu, also known as N-Cbz-L-valine Succinimidyl Ester or N-Carbobenzoxy-L-valine Succinimidyl Ester, is a derivative of the amino acid valine . It has a molecular formula of C17H20N2O6 and a molecular weight of 348.3 g/mol . It is widely used in the pharmaceutical and food industry .
Synthesis Analysis
Z-Val-OSu can be synthesized through a multi-step reaction. The first step involves sodium carbonate in water for 16 hours at 28 °C. The second step involves dicyclohexyl-carbodiimide in tetrahydrofuran for 16 hours at 0 - 20 °C .Molecular Structure Analysis
The IUPAC name for Z-Val-OSu is (2,5-dioxopyrrolidin-1-yl) (2 S )-3-methyl-2- (phenylmethoxycarbonylamino)butanoate . The compound has a 2D structure and a 3D conformer .Chemical Reactions Analysis
While specific chemical reactions involving Z-Val-OSu are not mentioned in the search results, it is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .Physical And Chemical Properties Analysis
Z-Val-OSu is a white to off-white powder . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Scientific Research Applications
GUI Development for Quantum Monte Carlo Programs : Researchers developed a Graphical User Interface (GUI) for a Quantum Monte Carlo program named Zori, enhancing its usability for users outside the development group. This development is significant in scientific programming, making advanced software more accessible and reducing input errors (Olivares-Amaya et al., 2007).
Zwicky Transient Facility for Astrophysical Studies : The Zwicky Transient Facility (ZTF) Observing System, utilizing the Samuel Oschin Telescope, is instrumental in studying astrophysical phenomena. It features advanced optics and a large-format CCD science camera, emphasizing the importance of technological advancements in astrophysical research (Dekany et al., 2014).
New Index for Measuring Academic Research Output : The introduction of the Z factor as a new index to measure recent academic performance highlights the evolving methods in evaluating scientific research and researcher productivity (Zhuo, 2008).
Z-Pinch Research in Plasma Physics : The study of z pinches in plasma physics, with applications ranging from fusion research to x-ray production, demonstrates the diverse applications of scientific research in understanding and utilizing high-energy physics (Sweeney, 2002).
Valvuloarterial Impedance in Aortic Stenosis : Research on valvuloarterial impedance (Z(va)) in patients with aortic stenosis underscores the significance of developing new measures and methods in medical research for better diagnosis and treatment planning (Hachicha et al., 2009).
Nanotechnology in Biomedical Applications : The study of ZnO nanowire piezoelectric nanogenerators on plastic substrates for flexible power sources in nanodevices is an example of how nanotechnology is being applied in biomedical science and technology (Gao et al., 2007).
Safety and Hazards
When handling Z-Val-OSu, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, seek immediate medical attention .
Mechanism of Action
Target of Action
Z-Val-OSu is a derivative of the amino acid valine . As an amino acid derivative, it is likely to interact with proteins or enzymes that recognize or metabolize valine.
Biochemical Pathways
Z-Val-OSu, being a valine derivative, may be involved in the same biochemical pathways as valine. Valine is part of the branched-chain amino acid (BCAA) family, which also includes leucine and isoleucine. These amino acids are primarily broken down in the cells of the skeletal muscle, liver, adipose tissue, and the brain . The catabolism of BCAAs yields succinyl-CoA and acetyl-CoA, which enter the citric acid cycle for further metabolism .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAOBGXYLNLLJE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188504 | |
Record name | Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-OSu | |
CAS RN |
3496-11-5 | |
Record name | L-Valine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3496-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (S)-(1-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-2-methylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-methylpropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYLOXYCARBONYL-L-VALINE N-HYDROXYSUCCINIMIDE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB9R4RWE2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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